molecular formula C10H10O6 B1581298 o-Phenylenedioxydiacetic acid CAS No. 5411-14-3

o-Phenylenedioxydiacetic acid

Cat. No. B1581298
CAS RN: 5411-14-3
M. Wt: 226.18 g/mol
InChI Key: PPZYHOQWRAUWAY-UHFFFAOYSA-N
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Description

“o-Phenylenedioxydiacetic acid” is a chemical compound with the linear formula 2-(HOOCCH2O)-C6H4-OCH2COOH . It has a molecular weight of 226.18 .


Molecular Structure Analysis

The molecular structure of “o-Phenylenedioxydiacetic acid” is represented by the linear formula C6H4(OCH2CO2H)2 . This indicates that the compound consists of a phenylene group (C6H4) with two oxydiacetic acid groups (OCH2CO2H) attached .


Physical And Chemical Properties Analysis

“o-Phenylenedioxydiacetic acid” is a solid compound with a melting point range of 179-183 °C . It has a molecular weight of 226.18 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Inorganic Chemistry .

Comprehensive and Detailed Summary of the Application

o-Phenylenedioxydiacetic acid is used in the synthesis of a novel dinuclear Cu (II) complex . This complex is formed by the self-assembly of 1,2-phenylenedioxydiacetic acid, phen, and Cu (CH3COO)2·H2O in CH3OH/H2O solution containing MgCl2 .

Detailed Description of the Methods of Application or Experimental Procedures

The Cu (II) complex is synthesized by self-assembly of 1,2-phenylenedioxydiacetic acid, phen, and Cu (CH3COO)2·H2O in a CH3OH/H2O (v:v = 1:1) solution containing MgCl2 . The complex has been characterized by elemental analysis, IR, UV, and X-ray single-crystal diffraction analysis .

Thorough Summary of the Results or Outcomes Obtained

The resulting Cu (II) complex forms a one-dimensional chain structure by π–π stack . Each Cu (II) atom is five-coordinated in a distorted square pyramid coordination environment . The electrochemical properties of the Cu (II) complex have also been investigated .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for “o-Phenylenedioxydiacetic acid” provided by the manufacturer .

properties

IUPAC Name

2-[2-(carboxymethoxy)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c11-9(12)5-15-7-3-1-2-4-8(7)16-6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYHOQWRAUWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202453
Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
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Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-Phenylenedioxydiacetic acid

CAS RN

5411-14-3
Record name 1,2-Phenylenedioxydiacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5411-14-3
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Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
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Record name 5411-14-3
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Record name 2,2'-(1,2-Phenylenebis(oxy))bisacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-phenylenebis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.080
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Record name 2,2'-(1,2-PHENYLENEBIS(OXY))BISACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K Suzuki, T Hattori, K Yamasaki - Journal of Inorganic and Nuclear …, 1968 - Elsevier
… The present paper deals with the stability of the chelates of o-phenylenedioxydiacetic acid(C… here is probably due to the structure of this particular ligand, o-phenylenedioxydiacetic acid. …
Number of citations: 15 www.sciencedirect.com
P Gawryszewska, Z Ciunik, D Kulesza - Journal of Molecular Structure, 2011 - Elsevier
… ) and Tb(III) complexes with o-phenylenedioxydiacetic acid in solid state and in solutions [27… study of Yb(III) complex with o-phenylenedioxydiacetic acid. The idea of our work was to test …
Number of citations: 6 www.sciencedirect.com
CS Pande, TS Srivastava - Fresenius' Zeitschrift für analytische Chemie, 1959 - Springer
… As a result of a systematic investigation of o-phenylenedioxydiacetic acid as a selective reagent of zirconium it has been observed that this reagent gives a dirty yellow crystalhne, …
Number of citations: 2 link.springer.com
G Smith, EJ O'Reilly, CHL Kennard - Acta Crystallographica Section …, 1986 - scripts.iucr.org
… The title compound, prepared by reaction of o-phenylenedioxydiacetic acid (H2bdda) with … o-Phenylenedioxydiacetic acid (H2bdda) is a compound related to the phenoxyalkanoic-…
Number of citations: 14 scripts.iucr.org
J Černák, K Harčárová, LR Falvello, Ľ Dlháň… - New Journal of …, 2020 - pubs.rsc.org
… The new complex [Dy(PDOA)(NO 3 )(H 2 O) 2 ] n ·nH 2 O (1) (H 2 PDOA is o-phenylenedioxydiacetic acid) was isolated from the reaction of dysprosium(III) nitrate and H 2 PDOA in a 1 […
Number of citations: 6 pubs.rsc.org
CS Pande, TS Srivastava - Fresenius' Zeitschrift für analytische Chemie, 1959 - Springer
… Our attempt to use o-phenylenedioxydiacetic acid for the estimation of thorium failed, because the reagent does not give any precipitate with thorium even in the neutral solution and …
Number of citations: 2 link.springer.com
G Smith, EJ O'Reilly, CHL Kennard… - … Section C: Crystal …, 1989 - scripts.iucr.org
… In most cases, metal complexes of o-phenylenedioxydiacetic acid (Hzbdda) have a stereo-chemistry based upon a pentagonal pyramid or bipyramid, with the metal ion within the …
Number of citations: 4 scripts.iucr.org
CS Pände, TS Srivastava - Fresenius' Zeitschrift für analytische Chemie, 1959 - Springer
… In a previous communication of this series 2 a method forthe estimation of zirconium by using o-phenylenedioxydiacetic acid has already been reported. The present communication …
Number of citations: 2 link.springer.com
M Stolárová, J Černák, M Tomás, I Ara… - Journal of …, 2014 - Taylor & Francis
… {[Ln 2 (PDOA) 3 (H 2 O) 6 ]∙2H 2 O} n (Ln = Gd, 1; Ln = Ce, 2; H 2 PDOA = o-phenylenedioxydiacetic acid) has been synthesized and characterized by chemical analyses, IR …
Number of citations: 7 www.tandfonline.com
P Gawryszewska, Z Ciunik - Journal of Photochemistry and Photobiology A …, 2009 - Elsevier
… A serie of lanthanide complexes with o-phenylenedioxydiacetic acid (PDDA) was synthesized and the crystal structure was resolved. The compounds [Ln(C 10 H 8 O 6 ) 1.5 (H 2 O) 3 ]·…
Number of citations: 22 www.sciencedirect.com

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